molecular formula C7H13NO3 B046123 methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate CAS No. 211058-80-9

methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Cat. No. B046123
M. Wt: 159.18 g/mol
InChI Key: XYDFSCGFCFYWNY-RITPCOANSA-N
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Description

“Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate” is a chemical compound with the CAS Number: 40216-83-9 . It has a molecular weight of 145.16 . The IUPAC name for this compound is methyl (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylate .


Molecular Structure Analysis

The InChI code for “methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate” is 1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5+/m1/s1 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a melting point range of 160-164 degrees Celsius .

Scientific Research Applications

  • Andersen et al. (1997) demonstrated the successful synthesis of potential hydroxy metabolites of brain imaging agents using methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, showing its application in neuroimaging research (Andersen et al., 1997).

  • Mcgregor et al. (2018) found that the carbamate of 2-methylpiperidine, a related compound, is stable in aqueous solutions, indicating its potential application in chemical stability and reaction studies (Mcgregor et al., 2018).

  • Galenko et al. (2015) achieved a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from related compounds, which could be significant in synthesizing novel compounds (Galenko et al., 2015).

  • Takács et al. (2014) utilized alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation, indicating its utility in organic synthesis and catalysis (Takács et al., 2014).

  • Katrusiak et al. (2011) studied the synthesis and intermolecular interactions of methylated 6-hydroxypyridazine-3-carboxylic acid, suggesting applications in understanding compound interactions (Katrusiak et al., 2011).

  • Szatmári et al. (2006) demonstrated the synthesis of orthogonally protected trans- and cis-4-aminopipecolic acid from methyl cis-4-hydroxypiperidine-2-carboxylate, showing its significance in the synthesis of amino acids (Szatmári et al., 2006).

  • Kovalenko et al. (2020) synthesized compounds from related materials that show potential as potent inhibitors of Hepatitis B Virus replication, highlighting its application in medicinal chemistry (Kovalenko et al., 2020).

Safety And Hazards

The safety information available indicates that this compound is an irritant . Always handle chemical substances with appropriate safety measures.

properties

IUPAC Name

methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDFSCGFCFYWNY-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Mei, J Han, S White, DJ Graham… - … A European Journal, 2020 - Wiley Online Library
Structural analysis of modern pharmaceutical practices allows for the identification of two rapidly growing trends: the introduction of tailor‐made amino acids and the exploitation of …

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